![molecular formula C17H25BN2O5 B13719816 N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719816.png)
N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is an organic compound that features a benzamide core with a nitro group and a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multiple steps:
Amidation: Formation of the benzamide by reacting the nitrobenzene derivative with isobutylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Reduction: Conversion of the nitro group to an amine.
Coupling: Formation of biaryl compounds through Suzuki-Miyaura coupling.
科学的研究の応用
N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its functional groups that can interact with biological targets.
Materials Science: Utilized in the creation of advanced materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its functional groups:
Nitro Group: Can undergo reduction to form an amine, which can interact with biological targets.
Dioxaborolane Group: Participates in coupling reactions, facilitating the formation of complex molecules.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with a dimethylamino group instead of an isobutyl group.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains a pyridine ring and a sulfonamide group.
Uniqueness
N-Isobutyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to its combination of a nitro group, an isobutyl group, and a dioxaborolane moiety, which provides a distinct set of chemical properties and reactivity .
特性
分子式 |
C17H25BN2O5 |
|---|---|
分子量 |
348.2 g/mol |
IUPAC名 |
N-(2-methylpropyl)-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H25BN2O5/c1-11(2)10-19-15(21)12-7-13(9-14(8-12)20(22)23)18-24-16(3,4)17(5,6)25-18/h7-9,11H,10H2,1-6H3,(H,19,21) |
InChIキー |
FJHUGKVETIVASP-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
![3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid](/img/structure/B13719739.png)

![[2R-[1(S*),2R*,3S*]]-N-Formyl-L-Leucine 1-[3-Carboxy-2-hydroxynonyl]dodecyl Ester](/img/structure/B13719756.png)
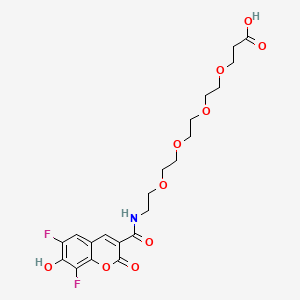
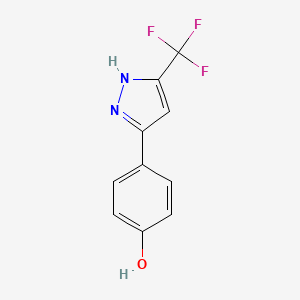


![(1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719778.png)
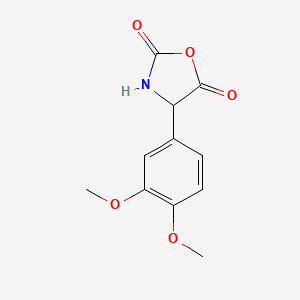
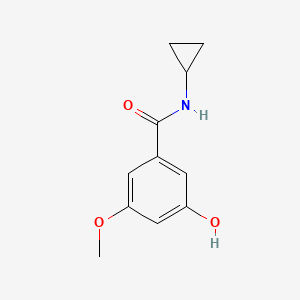
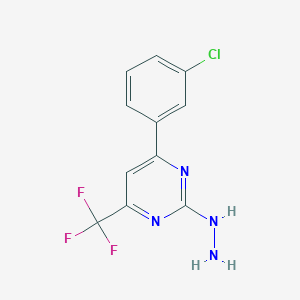

![N-{[1-(2,2-difluoroethyl)-1H-indol-4-yl]methyl}cyclopropanamine](/img/structure/B13719833.png)
